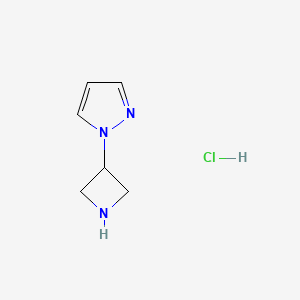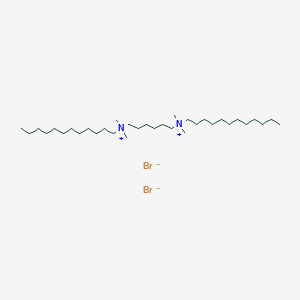![molecular formula C11H18N4O B7983240 4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine](/img/structure/B7983240.png)
4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine is a complex organic compound that features a unique structure combining a morpholine ring with a pyrrolo[3,4-c]pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to produce N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[3,4-c]pyrazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or azides.
Applications De Recherche Scientifique
4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases, thereby affecting cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
4-({1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-C]pyrazol-3-YL}methyl)morpholine is unique due to its combination of a morpholine ring with a pyrrolo[3,4-c]pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
4-[(1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14-11-7-12-6-9(11)10(13-14)8-15-2-4-16-5-3-15/h12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGYKDDYVXRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC2)C(=N1)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-isopropyl-7-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetic acid](/img/structure/B7983161.png)
![2-[3-{[(4-methoxyanilino)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic acid](/img/structure/B7983183.png)
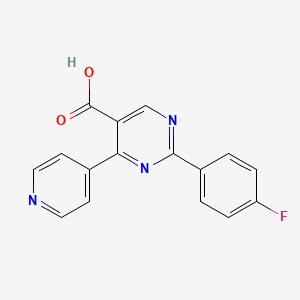
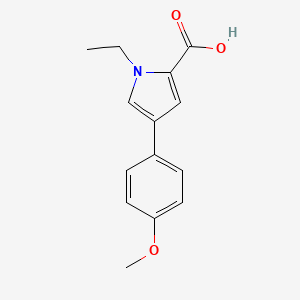
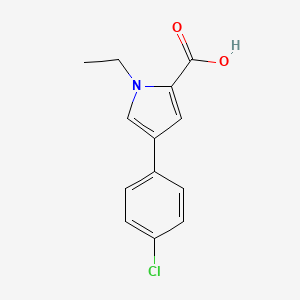
![4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid](/img/structure/B7983205.png)
![2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B7983208.png)
![4-({1-[(Ethylamino)carbonyl]-4-piperidyl}methyl)benzoic acid](/img/structure/B7983209.png)
![7-Piperazino[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B7983218.png)
![5-[(2-Chlorophenyl)methyl]-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B7983236.png)
![2-Methyl-7-(methylamino)-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-one](/img/structure/B7983246.png)
![4-[(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]benzoic acid](/img/structure/B7983253.png)
